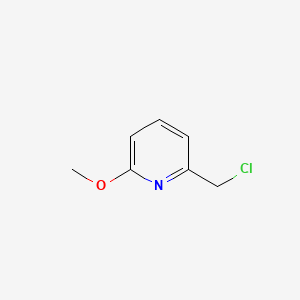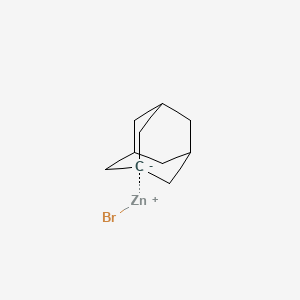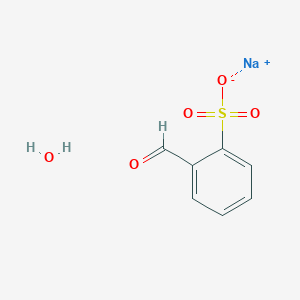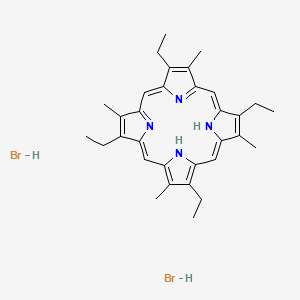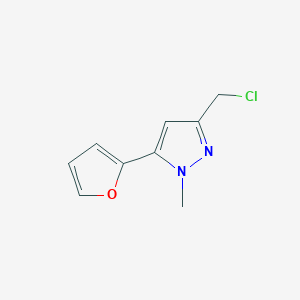
3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole
Übersicht
Beschreibung
3-(Chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole, also known as CMFP, is a heterocyclic compound that has been studied extensively in the scientific community. This compound has been found to have a wide range of applications in both laboratory experiments and scientific research. In
Wirkmechanismus
The mechanism of action of 3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole is believed to involve the inhibition of CYP2C9, an enzyme involved in the metabolism of drugs. 3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole binds to the active site of CYP2C9, preventing it from catalyzing the metabolism of drugs. This inhibition of CYP2C9 can lead to increased levels of drugs in the body, which can have both beneficial and adverse effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole depend on the drug that it is used in conjunction with. In general, 3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole can increase the levels of drugs in the body, which can lead to increased efficacy of the drug, as well as increased side effects. Additionally, 3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole can increase the risk of drug-drug interactions, as it can inhibit the metabolism of multiple drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of using 3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole in laboratory experiments is its ability to inhibit CYP2C9, which can be useful for studying the activity of drugs and their mechanisms of action. Additionally, 3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole is relatively inexpensive and easy to synthesize. The primary limitation of 3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole is its potential to increase the risk of drug-drug interactions, which can be dangerous for patients taking multiple drugs.
Zukünftige Richtungen
The future directions for research involving 3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole include studying the effects of 3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole on the metabolism of other drugs, such as those metabolized by CYP3A4. Additionally, 3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole could be used to study the mechanisms of action of drugs, as well as to identify potential drug-drug interactions. Finally, 3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole could be used to study the effects of CYP2C9 inhibition on the pharmacokinetics and pharmacodynamics of drugs.
Wissenschaftliche Forschungsanwendungen
3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole has been used in a variety of scientific research applications, including its use as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9) in the metabolism of drugs. It has also been used as a tool to study the role of CYP2C9 in the metabolism of drugs and to identify potential drug-drug interactions. Additionally, 3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole has been used to study the activity of other enzymes, such as CYP3A4, and to study the mechanism of action of drugs.
Eigenschaften
IUPAC Name |
3-(chloromethyl)-5-(furan-2-yl)-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-12-8(5-7(6-10)11-12)9-3-2-4-13-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUIHVJDKDNADW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CCl)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594558 | |
| Record name | 3-(Chloromethyl)-5-(furan-2-yl)-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole | |
CAS RN |
876316-48-2 | |
| Record name | 3-(Chloromethyl)-5-(furan-2-yl)-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








